

# 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine

## chemical structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine

Cat. No.: B092272

[Get Quote](#)

An In-Depth Technical Guide to **4-Methoxy-6-nitro-1,3-benzothiazol-2-amine**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **4-Methoxy-6-nitro-1,3-benzothiazol-2-amine**, a heterocyclic compound belonging to the versatile 2-aminobenzothiazole class. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document consolidates available information and provides logical, evidence-based protocols for its synthesis and potential biological evaluation. The guide covers its chemical structure, a detailed hypothetical synthesis protocol based on established methods for analogous compounds, and a review of the broad biological activities associated with the 2-aminobenzothiazole scaffold, such as antimicrobial, neuroprotective, and anticancer properties. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related molecules.

## Chemical Identity and Properties

**4-Methoxy-6-nitro-1,3-benzothiazol-2-amine** is a substituted benzothiazole with a molecular structure featuring a methoxy group at position 4 and a nitro group at position 6 of the benzene ring.



Table 1: Physicochemical and Spectroscopic Data

| Property                         | Value                                                         | Citation(s)         |
|----------------------------------|---------------------------------------------------------------|---------------------|
| CAS Number                       | 16586-52-0                                                    | <a href="#">[1]</a> |
| Molecular Formula                | C <sub>8</sub> H <sub>7</sub> N <sub>3</sub> O <sub>3</sub> S | <a href="#">[1]</a> |
| Molecular Weight                 | 225.23 g/mol                                                  | <a href="#">[1]</a> |
| IUPAC Name                       | 4-methoxy-6-nitro-1,3-benzothiazol-2-amine                    |                     |
| Canonical SMILES                 | COc1=C(C=C(c2ncnc2[N+](=O)[O-])N)C=C1--INVALID-LINK--[O-]     |                     |
| InChI Key                        | Not readily available.                                        |                     |
| <sup>1</sup> H NMR Spectrum Data | A proton NMR spectrum is available for this compound.         | <a href="#">[2]</a> |

## Synthesis and Characterization

While a specific published protocol for the synthesis of **4-Methoxy-6-nitro-1,3-benzothiazol-2-amine** was not identified in the reviewed literature, a reliable synthetic route can be postulated based on established procedures for structurally similar compounds, such as the nitration of other benzothiazole derivatives.[\[3\]](#)[\[4\]](#) The logical precursor for this synthesis is 4-methoxy-1,3-benzothiazol-2-amine.[\[5\]](#) The proposed synthesis involves the electrophilic nitration of this precursor using a nitrating mixture of concentrated nitric and sulfuric acids.

## Proposed Synthesis Workflow

The diagram below outlines the logical workflow for the synthesis, starting from the precursor 4-methoxy-1,3-benzothiazol-2-amine.



[Click to download full resolution via product page](#)

Diagram 1: Proposed workflow for the synthesis of the target compound.

## Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from established methods for the nitration of analogous benzothiazole compounds.[3][4][6]

### Materials:

- 4-methoxy-1,3-benzothiazol-2-amine (1.0 eq)
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ , 98%)
- Concentrated Nitric Acid ( $\text{HNO}_3$ , 70%)
- Crushed Ice
- Deionized Water

### Procedure:

- Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice/salt bath, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid at a molar ratio of approximately 1.1:1 ( $\text{HNO}_3$  to substrate) while maintaining the temperature at or below 0°C.
- Dissolution of Precursor: In a separate flask, dissolve 4-methoxy-1,3-benzothiazol-2-amine (1.0 eq) in a minimal amount of cold, concentrated sulfuric acid.

- Nitration Reaction: Slowly add the dissolved precursor solution dropwise to the cold nitrating mixture. It is critical to maintain the reaction temperature below 10°C throughout the addition to prevent over-nitration and the formation of unwanted isomers.[3]
- Reaction Monitoring: Stir the reaction mixture at a low temperature (0-10°C) for 1-2 hours. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
- Product Precipitation: Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with stirring. This will cause the nitrated product to precipitate out of the solution.
- Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
- Drying: Dry the purified product, **4-Methoxy-6-nitro-1,3-benzothiazol-2-amine**, under vacuum.
- Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR, FT-IR, and Mass Spectrometry.

## Biological Activity and Potential Applications

While no specific biological studies for **4-Methoxy-6-nitro-1,3-benzothiazol-2-amine** have been identified, the 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, known to exhibit a wide range of pharmacological activities.[1]

General Activities of the 2-Aminobenzothiazole Class:

- Antimicrobial: Numerous derivatives, particularly those with nitro substitutions, have shown significant activity against various bacterial and fungal strains.[4][7]
- Neuroprotective: The FDA-approved drug Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine) is used to treat amyotrophic lateral sclerosis (ALS).[8] Other derivatives have been investigated as inhibitors of signaling pathways involved in ischemic cell death.[9]
- Anti-inflammatory: Certain benzothiazoles have demonstrated anti-inflammatory properties. [7] Recent studies on related compounds show downregulation of inflammatory mediators

like COX-2, JNK, TNF- $\alpha$ , and NF- $\kappa$ B.[10]

- Anticancer: The benzothiazole framework is present in compounds that show potent cytotoxic activity against various cancer cell lines.[1][11]
- Protein Aggregation Inhibition: Derivatives of the parent scaffold have been shown to modulate the aggregation of proteins like  $\alpha$ -synuclein and tau, which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's.[12]

The presence of both a methoxy group and a nitro group on the target compound suggests it may possess interesting biological properties, making it a candidate for screening in various therapeutic areas, especially as an antimicrobial or neuroprotective agent.

Table 2: Examples of Biological Activities in Related Benzothiazole Compounds

| Compound Class/Example                          | Biological Activity                                   | Therapeutic Area     | Citation(s) |
|-------------------------------------------------|-------------------------------------------------------|----------------------|-------------|
| 6-Nitro or 6-amino 2-substituted benzothiazoles | Significant antimicrobial activity                    | Infectious Diseases  | [7]         |
| 2-Aminobenzothiazole derivatives                | Inhibition of <i>Pseudomonas aeruginosa</i> virulence | Infectious Diseases  | [8]         |
| Riluzole (a 2-aminobenzothiazole derivative)    | Neuroprotection                                       | Neurology (ALS)      | [8]         |
| AS601245 (a benzothiazole derivative)           | c-Jun NH2-terminal protein kinase (JNK) inhibitor     | Neurology (Ischemia) | [9]         |
| 5-Nitro-1,2-benzothiazol-3-amine                | Inhibition of $\alpha$ -synuclein and tau aggregation | Neurodegeneration    | [12]        |
| 2-Aryl-thiazole derivatives                     | Inhibition of tubulin polymerization                  | Oncology             | [11]        |

## Potential Signaling Pathway Involvement: JNK Inhibition

Several benzothiazole derivatives have been identified as inhibitors of the c-Jun N-terminal kinase (JNK) signaling pathway.<sup>[9][10]</sup> This pathway is a critical mediator of cellular responses to stress signals, such as inflammatory cytokines and oxidative stress, and its overactivation can lead to apoptosis (programmed cell death). Inhibition of this pathway is a therapeutic strategy for neurodegenerative diseases and ischemic injury.

[Click to download full resolution via product page](#)

Diagram 2: Potential inhibition of the JNK signaling pathway by benzothiazoles.

## Key Experimental Protocols

### Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

#### Materials:

- **4-Methoxy-6-nitro-1,3-benzothiazol-2-amine** (test compound)
- Bacterial strain (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Standardized bacterial inoculum (~ $5 \times 10^5$  CFU/mL)
- Positive control antibiotic (e.g., Ciprofloxacin)
- Negative control (broth only)
- Solvent for compound (e.g., DMSO)

#### Procedure:

- Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mg/mL in DMSO).
- Serial Dilutions: Perform a two-fold serial dilution of the test compound in CAMHB across the wells of a 96-well plate. The final concentration range might be, for example, 128  $\mu$ g/mL to 0.25  $\mu$ g/mL. Ensure the final solvent concentration is consistent and non-inhibitory (typically  $\leq 1\%$ ).
- Inoculation: Add the standardized bacterial inoculum to each well (except the negative control well). The final volume in each well should be uniform (e.g., 100  $\mu$ L).

- Controls: Include wells for a positive control (bacteria + standard antibiotic), a negative control (broth only), and a growth control (bacteria + broth + solvent).
- Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
- Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.

## Conclusion

**4-Methoxy-6-nitro-1,3-benzothiazol-2-amine** is a compound of significant interest due to its placement within the pharmacologically active 2-aminobenzothiazole family. While direct experimental data on this specific molecule is sparse, its structural features—a nitro group and a methoxy group—are often associated with potent biological activity in related series. This guide provides a robust, literature-derived framework for its chemical synthesis and suggests clear avenues for its biological evaluation, particularly in the areas of antimicrobial and neuroprotective research. Further investigation is warranted to fully characterize its physicochemical properties and to explore its potential as a lead compound in drug discovery programs.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. nanobioletters.com [nanobioletters.com]
- 2. spectrabase.com [spectrabase.com]
- 3. benchchem.com [benchchem.com]
- 4. rjpbc.com [rjpbc.com]
- 5. 4-Methoxy-2-aminobenzothiazole | C8H8N2OS | CID 21622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 7. 6-Methoxy-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of *Pseudomonas aeruginosa* Virulence Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH<sub>2</sub>-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate  $\alpha$ -Synuclein and Tau Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Methoxy-6-nitro-1,3-benzothiazol-2-amine chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092272#4-methoxy-6-nitro-1-3-benzothiazol-2-amine-chemical-structure>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)